molecular formula C26H23ClN4O3 B11230064 N-Benzyl-N-(4-{[(4-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

N-Benzyl-N-(4-{[(4-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

Cat. No.: B11230064
M. Wt: 474.9 g/mol
InChI Key: IGMKEMVXOKVRAQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-{[(4-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide: is an organic compound with a complex structure that includes a quinoxaline core, a benzyl group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(4-{[(4-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the benzyl group, and the attachment of the chloro-substituted phenyl group. Common reagents used in these reactions include benzyl chloride, 4-chloro-2-methylphenyl isocyanate, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while substitution can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound’s structure allows it to interact with specific biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-{[(4-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison: N-Benzyl-N-(4-{[(4-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is unique due to its quinoxaline core, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C26H23ClN4O3/c1-17-14-20(27)12-13-21(17)28-24(33)16-31-23-11-7-6-10-22(23)29-25(26(31)34)30(18(2)32)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33)

InChI Key

IGMKEMVXOKVRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4)C(=O)C

Origin of Product

United States

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